molecular formula C11H11N3O B1621668 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide CAS No. 292852-03-0

1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

Cat. No. B1621668
M. Wt: 201.22 g/mol
InChI Key: DFZXAAHLJJRATO-UHFFFAOYSA-N
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Description

1-Phenyl-5-methyl-1H-pyrazole-4-carboxamide , also known by its chemical formula C₁₁H₁₀N₂O , is a heterocyclic compound. It belongs to the pyrazole class of organic molecules. The compound’s structure consists of a pyrazole ring with a phenyl group and a carboxamide functional group attached. Its molecular weight is approximately 186.21 g/mol .


Synthesis Analysis

The synthesis of 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide involves several steps. While there are variations in synthetic routes, a common approach includes the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde with an appropriate amine source (such as ammonia or a primary amine) to form the carboxamide group. The reaction typically occurs under mild conditions and yields the desired product .


Chemical Reactions Analysis

  • Reductive Amination : 1-Phenyl-5-methyl-1H-pyrazole-4-carboxaldehyde can undergo reductive amination to form various derivatives. For instance, it serves as a precursor for the synthesis of (aminomethyl)pyrazoles, which have applications as Smoothened antagonists for hair inhibition .

Physical And Chemical Properties Analysis

  • Melting Point : The compound exhibits a melting point range of 73-78°C .

Safety And Hazards

  • Hazard Statement : The compound is classified as Acute Tox. 4 (Oral) , indicating moderate acute toxicity if ingested .

properties

IUPAC Name

5-methyl-1-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-10(11(12)15)7-13-14(8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZXAAHLJJRATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396840
Record name 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-methyl-1H-pyrazole-4-carboxamide

CAS RN

292852-03-0
Record name 1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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